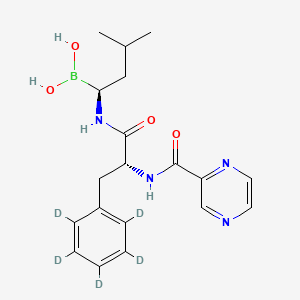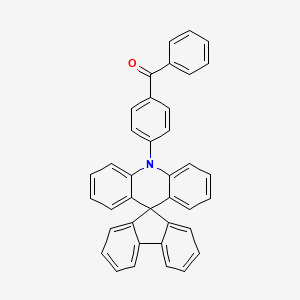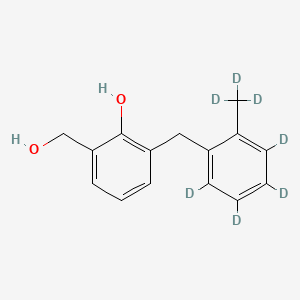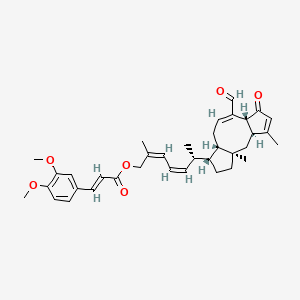
(1S,2R)-Bortezomib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a potent proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of Bortezomib due to its stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of deuterated solvents and reagents is crucial in the industrial synthesis to ensure the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-Bortezomib-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different research applications. These derivatives help in studying the compound’s interaction with different biological targets and its metabolic pathways .
Applications De Recherche Scientifique
(1S,2R)-Bortezomib-d5 is widely used in scientific research due to its stability and resistance to metabolic degradation. In chemistry, it is used to study the reaction mechanisms and pathways of Bortezomib. In biology, it is used to investigate the compound’s interaction with proteasomes and other cellular targets. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Bortezomib, helping in the development of more effective treatments for multiple myeloma and other cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .
Mécanisme D'action
The mechanism of action of (1S,2R)-Bortezomib-d5 involves the inhibition of the proteasome, a complex enzyme responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, this compound disrupts the normal protein degradation process, leading to the accumulation of proteins and ultimately inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved include the ubiquitin-proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1S,2R)-Bortezomib-d5 include other proteasome inhibitors like Carfilzomib, Ixazomib, and Oprozomib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness: this compound is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation compared to non-deuterated Bortezomib. This makes it an invaluable tool in research for studying the pharmacokinetics and metabolic pathways of Bortezomib and developing more effective therapeutic agents .
Propriétés
Formule moléculaire |
C19H25BN4O4 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
[(1S)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1/i3D,4D,5D,6D,7D |
Clé InChI |
GXJABQQUPOEUTA-KLIAGJJWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
SMILES canonique |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)







![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


